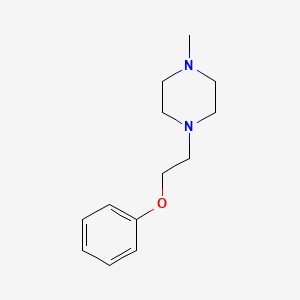
1-methyl-4-(2-phenoxyethyl)piperazine
Descripción general
Descripción
1-methyl-4-(2-phenoxyethyl)piperazine is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 220.157563266 g/mol and the complexity rating of the compound is 184. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Properties
- Preliminary Evaluation of Antioxidant Activity of Piperazine Derivatives : A study evaluated the antioxidant properties of 1-(phenoxyethyl)-piperazine derivatives, including 1-methyl-4-(2-phenoxyethyl)piperazine. The derivatives showed promising results in increasing superoxide dismutase activity and total antioxidant capacity in human venous blood samples in vitro, highlighting their potential as antioxidants (Pietrzycka et al., 2006).
Anticonvulsant Activity
- Synthesis and Anticonvulsant Activity : Research involving the synthesis of various 1,4-substituted piperazine derivatives, including this compound, demonstrated their potential anticonvulsant activity. These compounds showed efficacy in maximal electroshock and pentylenetetrazole-induced seizures in mice and rats, suggesting their potential use in treating convulsive disorders (Marona et al., 2004).
Anti-arrhythmic and Hypotensive Properties
- Evaluation of Xanthone Derivatives for Anti-Arrhythmic and Hypotensive Properties : A study on xanthone derivatives containing piperazine moieties, including this compound, indicated significant anti-arrhythmic and hypotensive activities. These findings reveal the compound's potential in developing treatments for cardiovascular disorders (Marona et al., 2008).
Alpha-Adrenoceptors Affinity
- Study on Alpha-Adrenoceptors Affinity : Research on 1,4-substituted piperazine derivatives, including this compound, found these compounds to have affinity towards alpha-adrenoceptors. This suggests potential therapeutic applications in conditions involving these receptors, such as hypertension or certain types of heart disease (Marona et al., 2011).
Antidepressant and Anxiolytic Effects
- Phenylpiperazine Derivatives' Effects : A study on new phenylpiperazine derivatives, which likely includes compounds similar to this compound, showed promising anxiolytic and antidepressant-like effects in mice. These findings point to potential applications in treating anxiety and depression (Moreira et al., 2021).
Propiedades
IUPAC Name |
1-methyl-4-(2-phenoxyethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-14-7-9-15(10-8-14)11-12-16-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRCTZAXSUDEMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B5263225.png)
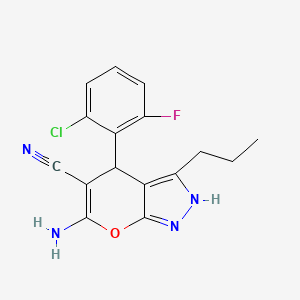
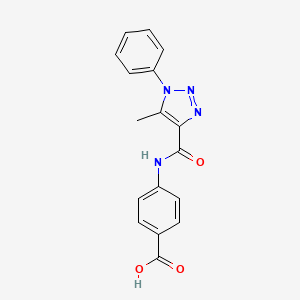
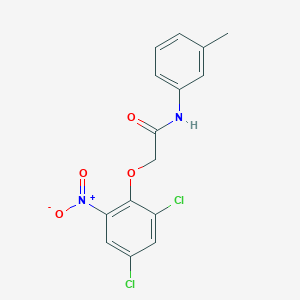
amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5263267.png)
![3,4-difluoro-N-[(E)-3-(furan-2-yl)prop-2-enyl]aniline](/img/structure/B5263277.png)
![1-methyl-1'-[(5-methylpyridin-3-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5263292.png)

![1-phenyl-2-[[(E)-3-phenylprop-2-enyl]amino]ethanol;hydrochloride](/img/structure/B5263313.png)
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5263318.png)
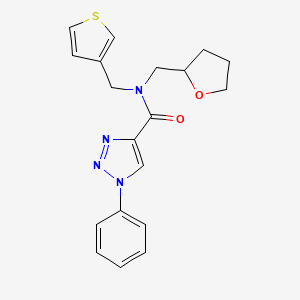
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5263333.png)
![8-[(2-methyl-1H-indol-3-yl)acetyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5263338.png)
![3-{[4-(3-Fluorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5263345.png)
